2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C11H12F3NO4 It is characterized by the presence of a trifluoroethyl group and a dimethoxyphenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate typically involves the reaction of 3,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-Dimethoxyaniline+2,2,2-Trifluoroethyl chloroformate→2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxyaniline and 2,2,2-trifluoroethanol.
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3,4-Dimethoxyaniline and 2,2,2-trifluoroethanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The carbamate moiety can form hydrogen bonds with target molecules, influencing their activity and function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate
- 2,2,2-Trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
- 2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate
Uniqueness
This compound is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4/c1-17-8-4-3-7(5-9(8)18-2)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTUDWGWYDVBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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